molecular formula C23H24ClNO5S B6355600 (2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine CAS No. 1023384-00-0

(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine

Cat. No. B6355600
M. Wt: 462.0 g/mol
InChI Key: IPVQFLFGHLKSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine (herein referred to as DMPCP) is a compound that has recently gained attention due to its potential applications in scientific research. DMPCP is a small molecule, which makes it ideal for use in a variety of lab experiments. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine' involves the reaction of 2-(3,4-Dimethoxyphenyl)ethylamine with 4-((4-chlorophenoxy)methyl)benzenesulfonyl chloride in the presence of a base to form the desired product.

Starting Materials
2-(3,4-Dimethoxyphenyl)ethylamine, 4-((4-chlorophenoxy)methyl)benzenesulfonyl chloride, Base (e.g. triethylamine, pyridine)

Reaction
Step 1: Dissolve 2-(3,4-Dimethoxyphenyl)ethylamine in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution., Step 2: Slowly add 4-((4-chlorophenoxy)methyl)benzenesulfonyl chloride to the reaction mixture while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 4: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate, dichloromethane)., Step 5: Purify the product by recrystallization or chromatography (e.g. flash chromatography, HPLC).

Scientific Research Applications

DMPCP has been used in a variety of scientific research applications. It has been used to study the effects of cell membrane disruption in bacteria, as well as to study the effects of oxidative stress in cells. Additionally, it has been used to study the role of apoptosis in cell death, as well as to study the effects of DNA damage on cellular processes.

Mechanism Of Action

The mechanism of action of DMPCP is not yet fully understood. However, it is believed that DMPCP acts as an inhibitor of protein kinase C (PKC), which is an important enzyme involved in the regulation of cell signaling pathways. Additionally, it is believed that DMPCP may also act as an inhibitor of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

DMPCP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria, as well as disrupt the cell membrane of bacteria. Additionally, in vivo studies have shown that DMPCP can reduce oxidative stress in cells, as well as induce apoptosis in cells. Furthermore, DMPCP has been shown to induce DNA damage in cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DMPCP in lab experiments is its small size, which makes it ideal for use in a variety of experiments. Additionally, DMPCP is relatively inexpensive and easy to synthesize. However, one of the main limitations of using DMPCP in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for research involving DMPCP include further exploration of its mechanism of action, as well as further studies on its biochemical and physiological effects. Additionally, further studies could be conducted to investigate the potential applications of DMPCP in drug discovery and development. Additionally, further research could be conducted to explore the potential applications of DMPCP in other areas such as agriculture and food science. Finally, further research could be conducted to explore the potential toxicity of DMPCP and to develop methods to reduce its toxicity.

properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO5S/c1-28-22-12-5-17(15-23(22)29-2)13-14-25-31(26,27)21-10-3-18(4-11-21)16-30-20-8-6-19(24)7-9-20/h3-12,15,25H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQFLFGHLKSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine

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